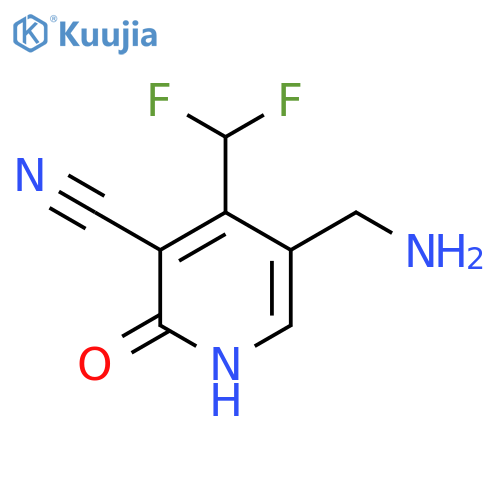Cas no 1806947-66-9 (5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

1806947-66-9 structure
商品名:5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine
CAS番号:1806947-66-9
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4872913
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine
-
- インチ: 1S/C8H7F2N3O/c9-7(10)6-4(1-11)3-13-8(14)5(6)2-12/h3,7H,1,11H2,(H,13,14)
- InChIKey: UGNJDUIFORSIBH-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C(NC=C1CN)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 78.9
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046112-250mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029046112-1g |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
| Alichem | A029046112-500mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 500mg |
$1,597.40 | 2022-03-31 |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1806947-66-9 (5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
